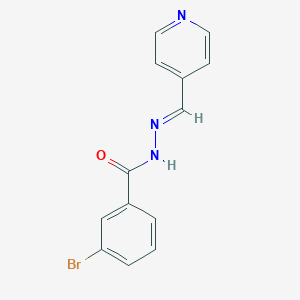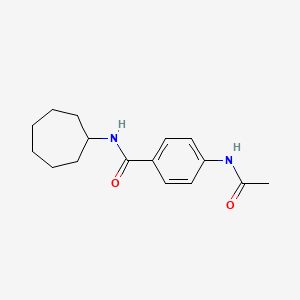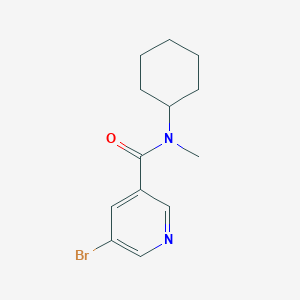![molecular formula C15H16N6OS2 B5536169 2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5536169.png)
2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to 2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide involves multi-step reactions that start from key starting reagents such as 3-amino-1-phenylthiourea. The process includes steps like thionation, alkylation, hydrazinolysis, and nucleophilic addition leading to the formation of S-derivatives of 1,2,4-triazole-3-thione, which are then further reacted to introduce the thiadiazole fragment (Hotsulia & Fedotov, 2019).
Molecular Structure Analysis
X-ray crystallography has been employed to elucidate the molecular structure of related compounds, revealing intricate details about their crystalline forms and confirming their synthesized structures through spectral data analysis (Dong et al., 2002).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, leading to the formation of a wide range of derivatives with potential biological activities. Their reactivity can be tailored by substituting different groups, enabling the synthesis of compounds with desired chemical properties (Joshi et al., 1986).
Physical Properties Analysis
The physical properties of these compounds, including solubility, melting points, and crystalline structure, have been determined using various analytical techniques. Such properties are crucial for understanding the compound's behavior in different environments and for further applications (Dani et al., 2013).
Chemical Properties Analysis
The chemical properties, including stability, reactivity, and potential biological activity, are predicted using computer-assisted models and confirmed through in vitro and in vivo studies. These analyses help in understanding the compound's interactions at the molecular level and its suitability for further development (Gomha et al., 2017).
Scientific Research Applications
Anticancer Activity
A study by Gomha et al. (2017) synthesized a novel series of pharmacophores containing thiazole moiety, showing potent anticancer agents. This research highlights the importance of heterocyclic compounds like thiazole and 1,3,4-thiadiazole in developing anticancer therapies (Gomha et al., 2017).
Antibacterial Activity
Research by Tumosienė et al. (2012) involved synthesizing azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide and its N′-phenylcarbamoyl derivatives, demonstrating good antibacterial activity against Rhizobium radiobacter (Tumosienė et al., 2012).
Antioxidant Activity
A 2020 study by Tumosienė et al. showed that novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives exhibited significant antioxidant activity, surpassing well-known antioxidants like ascorbic acid (Tumosienė et al., 2020).
Synthesis and Properties
Hotsulia and Fedotov (2019) optimized the synthesis of S-derivatives of 4-phenyl-5-((5-phenylamino-1,3,4-thiadiazole-2-ylthio)methyl)-1,2,4-triazole-3-thione, predicting potential biological activity and setting the stage for further studies in vivo and in vitro (Hotsulia & Fedotov, 2019).
Antimicrobial Activities
A study by Nassar et al. (2018) synthesized thiophene-2-carbonyl isothiocyanate derivatives, which exhibited antitumor and antimicrobial activities against human tumor cell lines and microbes (Nassar et al., 2018).
Potential Against COVID-19
Rashdan et al. (2021) synthesized novel thiadiazole based molecules with 1,2,3-triazole moiety, demonstrating potential antiviral activity against COVID-19 through inhibition of the main coronavirus protease (Rashdan et al., 2021).
properties
IUPAC Name |
2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6OS2/c1-9(13(22)16-14-19-18-11(3)24-14)23-15-20-17-10(2)21(15)12-7-5-4-6-8-12/h4-9H,1-3H3,(H,16,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOPVUBXWNEFCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2=CC=CC=C2)SC(C)C(=O)NC3=NN=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B5536088.png)




![2-[4-(2-methoxyphenyl)-1-piperazinyl]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5536104.png)
![6-oxo-6H-benzo[c]chromen-3-yl phenyl carbonate](/img/structure/B5536112.png)
![2,2-dichloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5536118.png)

![N,N-dimethyl-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}aniline](/img/structure/B5536146.png)
![3-(1-benzyl-1H-imidazol-2-yl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine](/img/structure/B5536151.png)
![methyl 2-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5536168.png)
![6-{[3-(propoxymethyl)pyrrolidin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5536170.png)
![2-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)pyridine](/img/structure/B5536190.png)